
(R)-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its enantiomeric purity, which is crucial for its effectiveness in different applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of enantiopure amines starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride may involve large-scale biocatalytic processes that ensure high yield and purity. The use of biocatalysts such as transaminases, amine dehydrogenases, and imine reductases is common due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenylpropan-2-amine: Another chiral amine with similar structural properties.
L-Amphetamine: A well-known stimulant with structural similarities.
Dextroamphetamine: A compound used in the treatment of attention deficit hyperactivity disorder.
Uniqueness
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is unique due to its specific enantiomeric form, which imparts distinct biological and chemical properties. Its high enantioselectivity and purity make it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(9)6-10-5-3-4-8(10)2;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
InChI-Schlüssel |
GDUHQTSKORBMGT-YUZCMTBUSA-N |
Isomerische SMILES |
C[C@H]1CCCN1C[C@@H](C)N.Cl.Cl |
Kanonische SMILES |
CC1CCCN1CC(C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
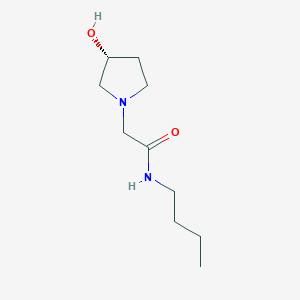
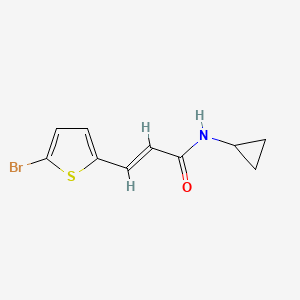
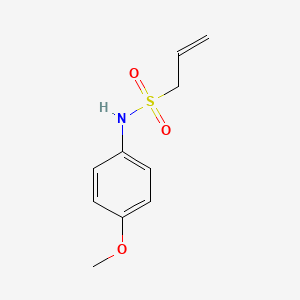


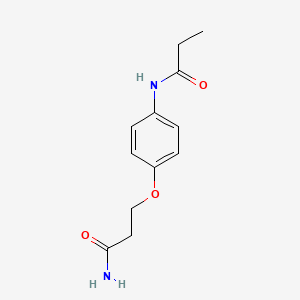

![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

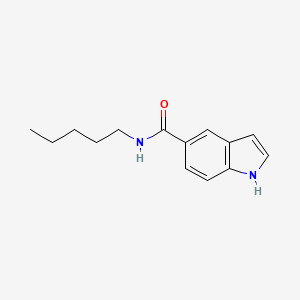

![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
